molecular formula C7H4Br3ClO B12658823 2,3,5-Tribromo-4-chloro-6-methylphenol CAS No. 83918-56-3

2,3,5-Tribromo-4-chloro-6-methylphenol

Katalognummer: B12658823
CAS-Nummer: 83918-56-3
Molekulargewicht: 379.27 g/mol
InChI-Schlüssel: DUSUUBJAFMIHQB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3,5-Tribromo-4-chloro-6-methylphenol is a halogenated phenol compound with the molecular formula C7H4Br3ClO. It is known for its antimicrobial properties and is used in various applications, including as a preservative and disinfectant .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Tribromo-4-chloro-6-methylphenol typically involves the bromination and chlorination of 6-methylphenol. The process includes the following steps:

    Bromination: 6-methylphenol is treated with bromine in the presence of a catalyst to introduce bromine atoms at the 2, 3, and 5 positions.

    Chlorination: The brominated product is then chlorinated to introduce a chlorine atom at the 4 position.

Industrial Production Methods

Industrial production methods for this compound involve large-scale bromination and chlorination reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired product efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

2,3,5-Tribromo-4-chloro-6-methylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can remove halogen atoms, leading to the formation of less halogenated phenols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are used for substitution reactions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2,3,5-Tribromo-4-chloro-6-methylphenol has various scientific research applications, including:

Wirkmechanismus

The antimicrobial activity of 2,3,5-Tribromo-4-chloro-6-methylphenol is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes. The compound interacts with the lipid bilayer of cell membranes, leading to increased permeability and cell lysis. Additionally, it can inhibit enzymes involved in vital metabolic pathways, further contributing to its antimicrobial effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific halogenation pattern, which imparts distinct antimicrobial properties. The presence of multiple halogen atoms enhances its efficacy as a disinfectant compared to less halogenated phenols .

Eigenschaften

CAS-Nummer

83918-56-3

Molekularformel

C7H4Br3ClO

Molekulargewicht

379.27 g/mol

IUPAC-Name

2,3,5-tribromo-4-chloro-6-methylphenol

InChI

InChI=1S/C7H4Br3ClO/c1-2-3(8)6(11)4(9)5(10)7(2)12/h12H,1H3

InChI-Schlüssel

DUSUUBJAFMIHQB-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=C(C(=C1Br)Cl)Br)Br)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.